5-(3-Quinolinyl)-2-thiophenecarboxylic acid

Catalog No.
S13331834
CAS No.
M.F
C14H9NO2S
M. Wt
255.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Quinolinyl)-2-thiophenecarboxylic acid

Product Name

5-(3-Quinolinyl)-2-thiophenecarboxylic acid

IUPAC Name

5-quinolin-3-ylthiophene-2-carboxylic acid

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

InChI

InChI=1S/C14H9NO2S/c16-14(17)13-6-5-12(18-13)10-7-9-3-1-2-4-11(9)15-8-10/h1-8H,(H,16,17)

InChI Key

BVNWZSQIHZIWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)C(=O)O

5-(3-Quinolinyl)-2-thiophenecarboxylic acid is an organic compound characterized by its unique structure that incorporates a quinoline ring and a thiophene moiety. Its molecular formula is C15H11N1O2SC_{15}H_{11}N_{1}O_{2}S with a molecular weight of approximately 253.32 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity.

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The biological activity of 5-(3-Quinolinyl)-2-thiophenecarboxylic acid has been a subject of research, particularly in the context of:

  • Antimicrobial properties: Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer activity: Research indicates that compounds containing quinoline and thiophene rings may exhibit anticancer properties by interacting with specific cellular pathways related to growth and apoptosis.

The exact mechanisms by which this compound exerts its biological effects are still under investigation, but it is believed to interact with enzymes or receptors critical for cellular function

The synthesis of 5-(3-Quinolinyl)-2-thiophenecarboxylic acid typically involves several key steps: